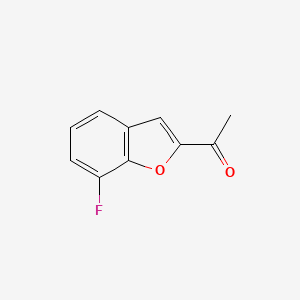

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

Overview

Description

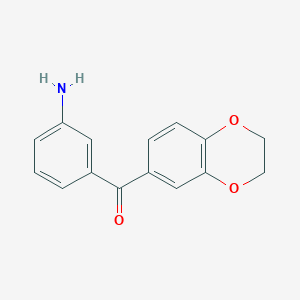

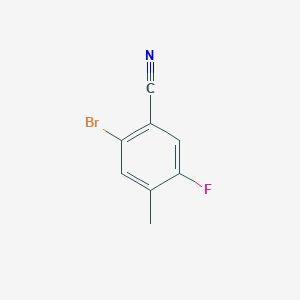

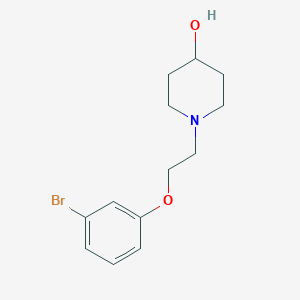

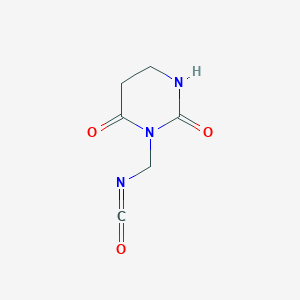

“1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one” is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of significant research . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The InChI code for “1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one” is 1S/C10H7FO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 88-90°C .Scientific Research Applications

Enantioselectivity in Drug Development

The study on enantioselectivity of certain 1-(benzofuran-2-yl)-1-(1-H-imidaz-1-yl) alkanes, including 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole, has contributed to understanding their potential as inhibitors in drug development, specifically targeting aromatase (P450Arom). Low enantioselectivity ratios were observed, indicating a nuanced approach may be required to harness these compounds' full therapeutic potential (Khodarahmi et al., 1998).

Bioactive Compounds in Natural Product Chemistry

Research into the roots of Petasites hybridus led to the discovery of a new benzofuran derivative showing moderate inhibitory activity on human breast cancer MCF-7 cells. This compound's structure was determined through spectroscopic data and X-ray crystallography, showcasing the potential of benzofuran derivatives in cancer research (Khaleghi et al., 2011).

Material Science and Polymer Chemistry

In material science, 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one was synthesized and used to create methacrylate polymers. These polymers' dielectric and thermal properties were explored, revealing their potential application in electronics and materials engineering (Çelik & Coskun, 2018).

Fluorescent Labeling in Analytical Chemistry

A fluorogenic reagent, PSBD-NCO, was designed based on the fluorescence characteristics of benzofurazan compounds. Its application in the fluorescent labeling of alcohols demonstrates the adaptability of benzofuran derivatives in creating sensitive detection methods for various biochemical analyses (Uchiyama et al., 1999).

Antibacterial and Antifungal Activities

The synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, starting with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, revealed some compounds with antibacterial and antifungal activities comparable or slightly better than standard medications. This highlights the potential of benzofuran derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Future Directions

Benzofuran compounds, including “1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities and applications further.

properties

IUPAC Name |

1-(7-fluoro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYNQPSBYMJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)